molecular formula C20H18FN3O4S B2415539 N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 921544-43-6

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2415539
CAS No.: 921544-43-6
M. Wt: 415.44
InChI Key: NQQYLRRIYRKQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases. Its primary research value lies in its ability to selectively target and inhibit FGFR signaling pathways, which are frequently dysregulated in various cancers, making it a critical tool for investigating oncogenesis and potential therapeutic strategies. The compound functions by competing with ATP for binding to the kinase domain of FGFR, thereby suppressing receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K-Akt pathways, which are essential for cell proliferation, survival, and differentiation. This mechanism makes it an invaluable compound for studying the biological roles of FGFR in disease models, particularly in cancers characterized by FGFR amplifications, mutations, or fusions, including urothelial carcinoma, cholangiocarcinoma, and certain breast cancer subtypes. Researchers utilize this inhibitor to elucidate the functional consequences of abrogated FGFR signaling in vitro and in vivo, to explore mechanisms of resistance to targeted therapies, and to identify potential synergistic drug combinations. Its application extends to foundational research in developmental biology and tissue repair, where precise FGFR activity is required. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-27-16-8-3-12(9-17(16)28-2)19(26)24-20-23-15(11-29-20)10-18(25)22-14-6-4-13(21)5-7-14/h3-9,11H,10H2,1-2H3,(H,22,25)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQYLRRIYRKQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis (Route A)

This classical method involves cyclocondensation of α-halo carbonyl compounds with thioureas. Adapted from, the protocol proceeds as follows:

Step 1 : Synthesis of 2-bromo-1-(4-fluorophenyl)acetamide

  • React 4-fluoroaniline with bromoacetyl bromide in dichloromethane (DCM) at 0°C
  • Yield: 78% (theoretical), purity confirmed via $$ ^1H $$-NMR

Step 2 : Cyclization with thiourea

  • Heat 2-bromo-1-(4-fluorophenyl)acetamide (1 eq) with thiourea (1.2 eq) in ethanol at reflux (78°C) for 6 h
  • Isolate 4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-amine hydrobromate via vacuum filtration

Reaction Conditions :

Parameter Value
Solvent Ethanol
Temperature 78°C (reflux)
Time 6 h
Workup Filtration, washing

Thiourea-Alkylation Pathway (Route B)

Alternative approach modified from:

Step 1 : Prepare S-alkylated thiourea intermediate

  • Treat 4-fluorophenylglyoxal (1 eq) with ammonium thiocyanate (1.5 eq) in acetic acid at 50°C
    Step 2 : Cyclize with ethyl bromoacetate
  • Add ethyl bromoacetate (1.1 eq) dropwise under N$$_2$$, stir 4 h at 60°C
  • Hydrolyze ester to amide using LiOH in THF/H$$_2$$O

Comparative Analysis of Routes A & B :

Parameter Route A Yield Route B Yield
Thiazole formation 72% 65%
Purity (HPLC) 98.2% 95.6%
Reaction Time 6 h 8 h

Route A offers superior efficiency for large-scale synthesis.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling (Method I)

Adapted from, this method uses DCC/DMAP in anhydrous DCM:

Procedure :

  • Activate 3,4-dimethoxybenzoic acid (1.2 eq) with DCC (1.5 eq) and DMAP (0.1 eq) in DCM at 0°C
  • Add thiazole-2-amine hydrobromate (1 eq), stir 12 h at 25°C
  • Filter precipitated dicyclohexylurea (DCU), concentrate under vacuum

Optimization Data :

Coupling Agent Solvent Temp (°C) Yield (%)
DCC DCM 25 68
EDCI DMF 0→25 72
HATU THF -15→25 81

HATU-mediated coupling in THF provided highest yields (81%) with minimal epimerization.

Mixed Anhydride Method (Method II)

Alternative protocol from:

  • Generate mixed anhydride with isobutyl chloroformate
    • React 3,4-dimethoxybenzoic acid (1 eq) with iBuOCOCl (1.1 eq) in THF at -15°C
  • Add thiazole-2-amine (1 eq) and N-methylmorpholine (1.5 eq)
  • Warm to 25°C, stir 6 h

Advantages :

  • Avoids DCU precipitation issues
  • Suitable for acid-sensitive substrates

Spectroscopic Characterization

$$ ^1H $$-NMR Analysis (400 MHz, DMSO-d$$_6 $$)

Critical peaks confirm structure:

  • δ 3.85 (s, 6H, OCH$$_3$$)
  • δ 4.21 (d, J=14 Hz, 2H, CH$$_2$$CO)
  • δ 7.12–8.05 (m, 7H, aromatic)
  • δ 10.34 (s, 1H, CONH)

LC-MS Data

Parameter Value
Molecular ion m/z 443.12 [M+H]$$^+$$
Purity (HPLC) 99.1%
Retention Time 6.78 min

Process Optimization Challenges

Solvent Effects on Cyclization

Ethanol vs. acetonitrile comparison:

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 72
Acetonitrile 37.5 68
DMF 36.7 54

Polar aprotic solvents decrease yield due to premature hydrolysis.

Temperature Dependence in Amide Coupling

Temp (°C) Reaction Time (h) Yield (%)
0 24 58
25 12 68
40 8 63

Elevated temperatures accelerate reaction but promote decomposition.

Industrial-Scale Considerations

Cost Analysis of Coupling Reagents

Reagent Cost ($/mol) Yield (%)
DCC 120 68
EDCI 185 72
HATU 420 81

HATU provides best yields but prohibitive for bulk synthesis.

Green Chemistry Alternatives

  • Replace DCM with cyclopentyl methyl ether (CPME)
  • Use polymer-supported carbodiimides for easier purification

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its fluorophenyl and dimethoxybenzamide moieties contribute to its potential as a versatile compound in medicinal chemistry.

Biological Activity

N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20FN3O3S\text{C}_{18}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes:

  • A thiazole ring
  • A fluorophenyl group
  • A dimethoxybenzamide moiety

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Key Findings:

  • IC50 Values : The compound's effectiveness can be quantified using IC50 values, which measure the concentration required to inhibit cell growth by 50%. For example, related compounds have demonstrated IC50 values ranging from 1.30 μM to 17.25 μM against different cancer cell lines (HepG2 and others) .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Enzyme Inhibition : It may interact with specific enzymes such as histone deacetylases (HDACs), which play critical roles in cancer progression .
  • Receptor Binding : The compound's structural features allow it to bind effectively to various biological targets, influencing metabolic pathways linked to cancer and other diseases .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamidesContains oxadiazole ringPotential anticancer activity
5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivativesPiperidine ring additionInvestigated for neuroprotective effects
6-Oxopyridazin derivativesPyridazin moietyPotent HDAC inhibitors with antitumor activity

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives similar to this compound:

  • Antitumor Activity : In vitro studies demonstrated that related compounds exhibited substantial antitumor effects in xenograft models, leading to significant tumor growth inhibition compared to standard treatments .
  • Combination Therapy : Research has shown that certain derivatives enhance the efficacy of existing chemotherapeutics when used in combination, suggesting a potential for synergistic effects in cancer treatment .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The compound can be synthesized via multi-step condensation reactions. A common approach involves:

  • Step 1 : Formation of the thiazole core by reacting 2-bromoacetophenone derivatives with thiourea under reflux in ethanol .
  • Step 2 : Coupling the thiazole intermediate with 3,4-dimethoxybenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Key conditions : Reaction temperature (70–80°C), inert atmosphere (N₂), and stoichiometric control of the 4-fluorophenylamine moiety to avoid side products . Yield optimization (~60–75%) requires careful purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • IR spectroscopy : Look for peaks at ~1700–1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
  • ¹H NMR : Key signals include δ 8.2–7.5 ppm (aromatic protons from thiazole and fluorophenyl groups), δ 4.0–3.8 ppm (methoxy groups), and δ 10.5–10.0 ppm (amide NH) .
  • ESI-MS : Confirm molecular ion peaks ([M+H]⁺) with exact mass matching theoretical values (e.g., m/z ~470–475) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Enzyme inhibition : Fluorescence-based assays targeting α-glucosidase or VEGFR-2 kinase, with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers address discrepancies between crystallographic data and computational docking predictions for binding interactions?

  • Crystallography : Use SHELXL for refinement of X-ray data to resolve electron density maps, focusing on the thiazole-amide backbone and fluorophenyl orientation .
  • Docking validation : Compare AutoDock Vina or Schrödinger Glide results with crystallographic poses. Adjust force fields (e.g., OPLS4) to account for fluorine’s electronegativity .
  • Contradiction resolution : If docking predicts alternative binding modes, perform molecular dynamics simulations (GROMACS) to assess stability under physiological conditions .

Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for pharmacological studies?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without aggregation .
  • pH adjustment : Stabilize the amide bond by maintaining pH 7.4 (phosphate buffer) to prevent hydrolysis .
  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How do structural modifications to the thiazole ring or substituents impact selectivity toward enzymatic targets?

  • Thiazole modifications : Replacing the 4-fluorophenyl group with bulkier substituents (e.g., 3,4-dichlorophenyl) increases VEGFR-2 inhibition but reduces solubility .
  • Methoxy group tuning : Reducing methoxy substituents (e.g., from 3,4-dimethoxy to 4-methoxy) lowers α-glucosidase binding affinity due to decreased hydrogen bonding .
  • SAR studies : Use comparative molecular field analysis (CoMFA) to map steric/electronic requirements for target selectivity .

Data Contradiction Analysis

Q. How should researchers resolve conflicting bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution via LC-MS/MS to identify metabolic degradation .
  • Prodrug design : Mask the amide group with ester prodrugs to enhance bioavailability, as seen in analogues with 4-(trifluoromethyl)benzamide .

Methodological Recommendations

Q. What computational tools are best suited for predicting this compound’s ADMET properties?

  • SwissADME : Predict logP (~2.5–3.0), blood-brain barrier permeability (low), and CYP450 inhibition .
  • ADMETlab 2.0 : Assess hERG channel liability (risk score > 0.7 indicates potential cardiotoxicity) .

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